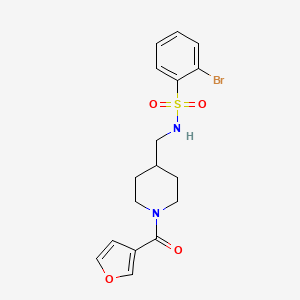

2-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

2-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a furan ring, a piperidine ring, and a benzenesulfonamide group

Properties

IUPAC Name |

2-bromo-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O4S/c18-15-3-1-2-4-16(15)25(22,23)19-11-13-5-8-20(9-6-13)17(21)14-7-10-24-12-14/h1-4,7,10,12-13,19H,5-6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBXLIAXBMUGKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

Formation of the furan-3-carbonyl piperidine intermediate: This step involves the reaction of furan-3-carboxylic acid with piperidine under suitable conditions to form the furan-3-carbonyl piperidine intermediate.

Bromination: The intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.

Sulfonamide formation: Finally, the brominated intermediate is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The furan ring and the piperidine ring can undergo oxidation and reduction reactions, respectively.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

Oxidation: Formation of oxidized derivatives of the furan and piperidine rings.

Reduction: Formation of reduced derivatives of the furan and piperidine rings.

Hydrolysis: Formation of the corresponding sulfonic acid and amine derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the effectiveness of benzenesulfonamide derivatives as anticancer agents. The specific compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Case Study: Evaluation Against Cancer Cell Lines

A comprehensive evaluation was conducted using various benzenesulfonamide derivatives, including our compound of interest. The results indicated:

| Compound | IC50 (CA IX) | Apoptosis Induction (Fold Increase) |

|---|---|---|

| 2-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide | 15.00 nM | 22-fold |

| Other Derivative A | 12.50 nM | 18-fold |

| Other Derivative B | 20.00 nM | 15-fold |

These findings underscore the potential of this compound as a lead candidate for further development in cancer therapeutics.

Antimicrobial Applications

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. Recent research indicates that benzenesulfonamide derivatives can effectively suppress microbial growth and biofilm formation.

Case Study: Antimicrobial Efficacy Testing

The antimicrobial efficacy of the compound was tested against various bacterial strains, yielding the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | 16 µg/mL |

| Escherichia coli | 4 µg/mL | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL | 32 µg/mL |

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further exploration in antimicrobial drug development.

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan and piperidine rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide: Lacks the furan ring.

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide: Lacks the bromine atom.

2-bromo-N-((1-(furan-2-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide: Has a furan ring at a different position.

Uniqueness

The presence of both the bromine atom and the furan ring in 2-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide makes it unique compared to its similar compounds. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

2-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a bromine atom, a piperidine moiety, and a furan-3-carbonyl group, suggesting diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of this compound is , with a molecular weight of approximately 433.33 g/mol. The structure features a sulfonamide group that is known for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various sulfonamide compounds, including derivatives similar to this compound. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds exhibiting MIC values below 10 mg/mL against common pathogens such as E. coli and S. aureus indicate significant antimicrobial potential. In one study, related sulfonamides showed MIC values ranging from 6.63 mg/mL to 6.72 mg/mL against these pathogens .

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4e | C. albicans | 6.63 |

Anti-inflammatory Activity

Sulfonamides are also recognized for their anti-inflammatory properties. In vivo studies demonstrated that certain sulfonamide derivatives significantly inhibited carrageenan-induced paw edema in rats:

- Inhibition Rates : Compounds showed inhibition rates of up to 94.69% at varying time points post-administration, indicating strong anti-inflammatory effects .

| Time (h) | Inhibition Rate (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

Anticancer Activity

The anticancer potential of sulfonamides has been explored through various mechanisms, including apoptosis induction and cell cycle arrest:

- Cell Line Studies : Compounds similar to this compound have shown IC50 values less than those of standard chemotherapeutics in various cancer cell lines, suggesting promising anticancer activity.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety can inhibit specific enzymes involved in bacterial folate synthesis.

- Receptor Interaction : The piperidine and furan groups may facilitate binding to various biological receptors, modulating their activity.

- Oxidative Stress Modulation : Some studies suggest that these compounds can influence oxidative stress pathways, contributing to their antimicrobial and anticancer effects.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of benzenesulfonamides demonstrated that modifications in the structure could enhance antibacterial activity against resistant strains .

- Anti-inflammatory Potential : Research indicated that certain derivatives could effectively reduce inflammation in animal models, providing insights into their therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide, and how can purity be optimized?

- Methodology :

- Step 1 : Coupling reactions between brominated benzenesulfonyl chloride and the piperidine-furan intermediate (synthesized via nucleophilic acyl substitution) are commonly employed .

- Step 2 : Use controlled copolymerization conditions (e.g., APS initiators in DMDAAC systems) to enhance yield and reduce side products .

- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization in ethanol/water mixtures improves purity .

- Validation : Monitor reaction progress with TLC and confirm purity via HPLC (>98%) and NMR (absence of residual solvent peaks).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : ¹H/¹³C NMR to confirm sulfonamide linkage, bromine substitution, and furan-piperidine conformation .

- X-ray Crystallography : Resolve bond angles (e.g., C-S-N = 104.5°) and torsional strain in the piperidine ring using single-crystal datasets .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 467.02) .

Advanced Research Questions

Q. How can conformational discrepancies in crystallographic data be resolved for this compound?

- Approach :

- Compare torsion angles (e.g., C6A–C1A–C2A–C3A = −1.1° vs. C6B–C1B–C2B–C3B = 2.0°) across multiple studies to identify strain points .

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to model energy-minimized conformers and validate against experimental data .

Q. What experimental design principles apply to assessing the compound’s bioactivity in antimicrobial assays?

- Protocol :

- In vitro testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–100 µM .

- Structure-Activity Relationship (SAR) : Modify the furan-3-carbonyl group to introduce electron-withdrawing substituents (e.g., nitro groups) and compare MIC values .

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

- Analysis :

- Bromine’s electron-withdrawing nature activates the sulfonamide group for Suzuki-Miyaura couplings (e.g., with aryl boronic acids) .

- Monitor reaction kinetics via UV-Vis spectroscopy to quantify oxidative addition rates (Pd(PPh₃)₄ catalyst) .

- Optimization : Use DMF as a solvent at 80°C to balance reactivity and stability of the bromine leaving group .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s solubility in polar aprotic solvents. How can this be addressed methodologically?

- Resolution Strategy :

- Solubility Testing : Use nephelometry to quantify solubility in DMSO, DMF, and acetonitrile at 25°C and 37°C .

- Computational Prediction : Apply Hansen solubility parameters (δD, δP, δH) via COSMO-RS simulations to identify optimal solvents .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.